2-(Carboxymethyl)-5-hydroxybenzoic acid
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Overview
Description
2-(Carboxymethyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a carboxymethyl group (-CH2COOH) attached to the benzene ring at the second position and a hydroxyl group (-OH) at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of 5-hydroxybenzyl alcohol using carbon dioxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carboxylate anion, which then reacts with carbon dioxide to form the carboxymethyl group.
Another method involves the oxidation of 5-hydroxybenzyl alcohol to 5-hydroxybenzaldehyde, followed by a subsequent reaction with chloroacetic acid. The reaction conditions for this method typically involve the use of an oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step, and a base such as sodium hydroxide for the carboxymethylation step.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-(Carboxymethyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxymethyl group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Carboxymethyl)-5-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as salicylic acid and gentisic acid. While all these compounds share a common benzoic acid core, the presence and position of substituents such as hydroxyl and carboxymethyl groups confer unique properties and reactivity to each compound. For example, salicylic acid has a hydroxyl group at the second position, while gentisic acid has hydroxyl groups at the second and fifth positions. These structural differences influence their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in research for its potential therapeutic properties.
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4,10H,3H2,(H,11,12)(H,13,14) |
InChI Key |
DKQLIVBYNTXRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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